Pimasertib, also known as AS-703026 or MSC1936369B, is a potent and highly selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). [, , , , , ] Pimasertib is an orally bioavailable small molecule that has demonstrated anti-tumor activity in various preclinical cancer models, primarily those harboring activating mutations in the RAS/RAF/MEK/ERK pathway. [, , , , , , , , , ] It functions by binding to an allosteric site on MEK1/2, distinct from the ATP-binding site, leading to the inhibition of downstream signaling. [, ]
Related Compounds
Idelalisib
Relevance: Idelalisib demonstrates strong synergy with pimasertib in preclinical models of mature B-cell lymphomas, including activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and mantle cell lymphoma (MCL). [, , ]. This synergistic effect stems from the combined inhibition of the MAPK and PI3K pathways, leading to enhanced antitumor activity and increased apoptosis in these lymphoma models. [, ].
Ibrutinib
Relevance: Ibrutinib exhibits potent synergy with pimasertib across various lymphoma models, particularly in ABC-DLBCL. [, , ]. This synergistic interaction arises from the simultaneous targeting of the MAPK and B-cell receptor signaling pathways, resulting in enhanced antitumor activity and a significant reduction in tumor volume compared to single-agent treatments. [, ].
Venetoclax
Relevance: Combining venetoclax with pimasertib demonstrates synergistic effects in cell lines derived from ABC-DLBCL and MCL. []. The combination leads to enhanced antitumor activity by simultaneously targeting the MAPK pathway and promoting apoptosis through BCL-2 inhibition.
OTX-015 (MK-8628)
Relevance: OTX-015 displays synergistic activity with pimasertib in ABC-DLBCL and MCL cell lines. [, ]. This synergy stems from the combined targeting of MYC-driven transcriptional programs by OTX-015 and the inhibition of the MAPK pathway by pimasertib, resulting in enhanced antitumor activity.
Selinexor
Relevance: Selinexor demonstrates synergistic activity with pimasertib in ABC-DLBCL, CLL, and MCL cell lines. [, ]. This synergy likely arises from the combination of disrupting nuclear export processes by selinexor and inhibiting the MAPK pathway by pimasertib, leading to enhanced antitumor effects.
Gemcitabine
Relevance: Sequential combination of pimasertib with gemcitabine demonstrated synergistic antiproliferative effects and increased apoptosis in human pancreatic cancer cells. [, , , ]. This synergistic effect is mediated through pimasertib's ability to downregulate ribonucleotide reductase subunit 1 (RRM1) protein levels, a key enzyme involved in DNA synthesis and a known factor in gemcitabine resistance. [, ].
TH-302
Relevance: Combining pimasertib with TH-302 demonstrated schedule-dependent efficacy in pancreatic and biliary tract tumor models. []. The greatest combination efficacy was observed when pimasertib was administered before TH-302, indicating a potential synergy between suppressing the MAPK pathway and exploiting tumor hypoxia for enhanced antitumor effects. [].
Olaparib
Relevance: Combining pimasertib with olaparib demonstrated enhanced DNA damage and increased apoptosis in ovarian and pancreatic cancer cell lines. []. This synergy arises from pimasertib's ability to downregulate BRCA2 protein expression, impairing homologous recombination repair, and increasing sensitivity to PARP inhibition. [].
Evofosfamide
Relevance: Combining pimasertib with evofosfamide resulted in enhanced DNA damage and increased apoptosis in ovarian and pancreatic cancer cell lines. []. This synergistic effect stems from pimasertib's downregulation of BRCA2 expression under hypoxic conditions, combined with evofosfamide's selective toxicity towards hypoxic cells. []. The combination also showed increased antitumor activity in a BRCA wild-type pancreatic cancer xenograft model. [].
Entinostat
Relevance: Entinostat enhances the efficacy of pimasertib in aggressive breast cancer models. []. This synergistic effect is attributed to entinostat's ability to induce Noxa expression, a pro-apoptotic protein that targets and degrades Mcl-1, thereby enhancing the apoptotic effects of pimasertib. [].
SAR245409
Relevance: Combining pimasertib with SAR245409 showed promising antitumor activity in preclinical models, including patient-derived xenografts, across various cancer types. [, , , , ]. This synergy is attributed to simultaneous inhibition of the MAPK and PI3K pathways, leading to enhanced tumor growth inhibition and increased apoptosis. [, ]. The combination showed particular promise in low-grade serous ovarian cancer, where both pathways are frequently activated. [, ].
Sorafenib
Relevance: Sorafenib, in combination with pimasertib, demonstrated a synergistic effect in inhibiting cell growth and inducing apoptosis in pimasertib-resistant human colon and lung cancer cells. []. This synergy is attributed to the blockade of both MAPK- and AKT-dependent signaling pathways. [].
Regorafenib
Relevance: Regorafenib, in combination with pimasertib, demonstrated synergistic effects in inhibiting cell growth and inducing apoptosis in pimasertib-resistant human colon and lung cancer cells. []. This synergistic interaction is attributed to the combined blockade of multiple signaling pathways, including MAPK- and AKT-dependent pathways. [].
BGB-3111
Relevance: BGB-3111 demonstrated synergistic antitumor activity when combined with pimasertib in various lymphoma cell lines, including ABC-DLBCL, CLL, and MCL. []. This synergistic interaction stems from the dual targeting of the MAPK pathway and B-cell receptor signaling, leading to improved antitumor activity and increased apoptosis compared to single-agent treatments.
PD173074
Relevance: Combining PD173074 with pimasertib enhanced the antiproliferative effect of OTX015, a BET inhibitor, in MCL cell lines. []. This synergy is potentially linked to counteracting the upregulation of FGFR3, which might contribute to adaptive resistance to OTX015. [].
Trametinib
Relevance: Trametinib, along with other MEK inhibitors, has shown activity against low-grade serous ovarian cancer (LGSC). [] The response to trametinib varies depending on the specific mutations present in LGSC cells. [] This highlights the heterogeneity of LGSC and emphasizes the need for personalized treatment approaches based on individual tumor profiles.
Binimetinib
Relevance: Binimetinib, along with other MEK inhibitors, has shown activity against LGSC. [] The response to binimetinib can vary depending on the specific mutations present in LGSC cells, emphasizing the heterogeneity of the disease. [] This suggests the need for personalized treatment strategies based on individual tumor molecular profiles.
Selumetinib (AZD6244)
Relevance: Selumetinib, while showing activity in preclinical models, failed to demonstrate significant efficacy as a single agent in clinical trials for triple-negative breast cancer (TNBC). [] This failure is attributed to intrinsic resistance mechanisms, highlighting the need for combination therapies or alternative strategies to overcome resistance.
Dabrafenib
Relevance: Dabrafenib is effective in BRAF-mutant melanoma, but other cancers, including LGSC, may exhibit varied sensitivity. [] LGSC cell lines with KRAS or NRAS mutations alongside BRAF mutations did not respond to dabrafenib, indicating that the presence of multiple mutations can influence treatment response. []
Tovorafenib
Relevance: While tovorafenib demonstrated efficacy against a BRAF fusion melanoma model, it showed limited activity against models with NF1-LOF mutations, suggesting its effectiveness may depend on the specific MAPK pathway alteration driving the tumor. [] Interestingly, combining tovorafenib with pimasertib demonstrated synergy in a NF1-LOF model, suggesting a potential for vertical pathway inhibition in this context. []
Source and Classification
Pimasertib, chemically known as 3-((2-fluoro-4-iodophenyl)amino)-N-((5,14-dioxo-1,4-dioxa-9,10-dithiacyclotetradecan-2-yl)methyl)isonicotinamide, is classified as a small molecule drug. It is recognized as an orphan drug in the United States due to its application in rare diseases. The compound is synthesized from various starting materials and has undergone extensive pharmacokinetic studies to assess its bioavailability and metabolic profile.
Synthesis Analysis
Methods and Technical Details
The synthesis of pimasertib involves several key steps:
Starting Materials: The synthesis begins with 4,4′-dithiodibutyric acid and a diol-containing derivative of pimasertib.
Esterification Reaction: An esterification reaction is performed under nitrogen atmosphere using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 4-dimethylaminopyridine as catalysts.
Purification: The product is purified using liquid chromatography techniques, achieving a purity level exceeding 99%.
The detailed reaction conditions include stirring at room temperature for an extended period (typically overnight), followed by washing and drying steps to isolate the final product.
Molecular Structure Analysis
Structure and Data
Pimasertib has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C15H15FIN3O3, with a molecular weight of approximately 367.19 g/mol. The InChIKey for pimasertib is VIUAUNHCRHHYNE-JTQLQIEISA-N, which can be used for database searches related to chemical properties and interactions.
The structural representation includes:
A fluorinated aromatic ring
A dithiacyclotetradecane moiety
An isonicotinamide group
Chemical Reactions Analysis
Reactions and Technical Details
Pimasertib primarily undergoes metabolic transformations in the body, which include oxidation and conjugation reactions facilitated by cytochrome P450 enzymes. These reactions lead to the formation of various metabolites that are pharmacologically inactive or less active than the parent compound. Analytical methods such as high-performance liquid chromatography coupled with mass spectrometry are employed to identify these metabolites in biological samples.
In vitro studies have demonstrated that pimasertib can enhance the efficacy of other chemotherapeutic agents when used in combination therapies, indicating its potential role in multi-drug regimens.
Mechanism of Action
Process and Data
Pimasertib exerts its therapeutic effects by specifically inhibiting MEK1/2 activity within the MAPK signaling pathway. This inhibition disrupts downstream signaling cascades that promote cell proliferation and survival. As a result, pimasertib induces apoptosis in cancer cells by:
Reducing phosphorylation of extracellular signal-regulated kinases
Altering gene expression patterns associated with cell cycle regulation
Enhancing sensitivity to other anticancer agents like gemcitabine.
Data from clinical trials indicate that pimasertib can significantly improve treatment outcomes when combined with other therapies, particularly in resistant cancer types.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Pimasertib exhibits several notable physical and chemical properties:
Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH conditions.
Melting Point: Specific thermal properties have yet to be fully characterized but are essential for formulation development.
These properties are crucial for the formulation of pimasertib into dosage forms suitable for clinical use.
Applications
Scientific Uses
Pimasertib has been extensively studied for its applications in oncology, particularly:
Cancer Therapy: It is being investigated as a monotherapy or in combination with other agents for treating melanoma, pancreatic cancer, and potentially other malignancies characterized by aberrant MAPK signaling.
Research Tool: Pimasertib serves as a valuable tool for studying MEK signaling pathways in cellular models, helping researchers understand the role of this pathway in cancer biology.
Ongoing clinical trials continue to explore its efficacy across various cancer types, aiming to establish optimal dosing regimens and combination strategies to enhance therapeutic outcomes.
SAR245509; SAR-245509; SAR 245509; MSC1936369B; AS703026; AS 703026; AS-703026; Pimasertib
Canonical SMILES
C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O
Isomeric SMILES
C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pimasertib Hydrochloride is the hydrochloride salt form of pimasertib, an orally bioavailable small-molecule inhibitor of mitogen activated protein kinase kinases 1 (MEK1) and 2 (MEK2), with potential antineoplastic activity. Upon oral administration, pimasertib selectively binds to and inhibits the activity of MEK1 and 2, thereby preventing the activation of MEK1/2-dependent effector proteins and transcription factors. This results in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK1/2 (MAP2K1/K2) are dual-specificity threonine/tyrosine kinases that play key roles in the activation of the RAS/RAF/MEK/ERK pathway and are often upregulated in a variety of tumor cell types.
Pixantrone Dimaleate is the dimaleate salt of a synthetic, noncardiotoxic aza-anthracenedione analogue with potential antineoplastic activity. Pixantrone intercalates into DNA and induces topoisomerase II-mediated DNA strand crosslinks, resulting in inhibition of DNA replication and tumor cell cytotoxicity.
Rubitecan is a pyranoindolizinoquinoline that is camptothecin in which the hydrogen at position 9 has been replaced by a nitro group. It is a prodrug for 9-aminocamptothecin. It has a role as an antineoplastic agent, an EC 5.99.1.2 (DNA topoisomerase) inhibitor and a prodrug. It is a pyranoindolizinoquinoline, a C-nitro compound, a semisynthetic derivative, a tertiary alcohol and a delta-lactone. Rubitecan is a semisynthetic agent related to camptothecin with potent antitumor and antiviral properties. Rubitecan binds to and inhibits the enzyme topoisomerase I and induces protein-linked DNA single-strand breaks, thereby blocking DNA and RNA synthesis in dividing cells; this agent also prevents repair of reversible single-strand DNA breaks. (NCI04)
Teloxantrone is an anthrapyrazole antineoplastic antibiotic. Teloxantrone intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair, as well as RNA and protein synthesis
Tenifatecan, also known as SN2310, is an injectable emulsion composed of 7-ethyl-10-hydroxycamptothecin (SN-38) conjugate with vitamin E through a succinate linker. SN-38 is the active metabolite of irinotecan. SN-38 binds to and inhibits topoisomerase I by stabilizing the cleavable complex between topoisomerase I and DNA, resulting in DNA breaks, inhibition of DNA replication, and apoptosis. SN-38 has been reported to exhibit up to 1,000-fold more cytotoxic activity against various cancer cells in vitro than irinotecan.
SN-38 is a member of the class of pyranoindolizinoquinolines that is (4S)-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14-dione bearing two additional ethyl substituents at positions 4 and 11 as well as two additional hydroxy substituents at positions 4 and 9. It is the active metabolite of irinotecan and is ~1000 times more active than irinotecan itself. It has a role as an apoptosis inducer, an EC 5.99.1.2 (DNA topoisomerase) inhibitor, a drug metabolite and an antineoplastic agent. It is a pyranoindolizinoquinoline, a delta-lactone, a tertiary alcohol and a member of phenols. 7-ethyl-10-hydroxycamptothecin (SN 38) is a liposomal formulation of the active metabolite of Irinotecan [DB00762], a chemotherapeutic pro-drug approved for the treatment of advanced colorectal cancer. SN 38 has been used in trials studying the treatment of Cancer, Advanced Solid Tumors, Small Cell Lung Cancer, Metastatic Colorectal Cancer, and Triple Negative Breast Cancer, among others. 7-Ethyl-10-hydroxycamptothecin is a natural product found in Apis cerana with data available. A semisynthetic camptothecin derivative that inhibits DNA TOPOISOMERASE I to prevent nucleic acid synthesis during S PHASE. It is used as an antineoplastic agent for the treatment of COLORECTAL NEOPLASMS and PANCREATIC NEOPLASMS.
6-thioguanine appears as odorless or almost odorless pale yellow crystalline powder. (NTP, 1992) Tioguanine is a 2-aminopurine that is the 6-thiono derivative of 2-amino-1,9-dihydro-6H-purine. Incorporates into DNA and inhibits synthesis. Used in the treatment of leukaemia. It has a role as an antineoplastic agent, an antimetabolite and an anticoronaviral agent. An antineoplastic compound which also has antimetabolite action. The drug is used in the therapy of acute leukemia. Thioguanine anhydrous is an Antimetabolite. Thioguanine (also referred to as 6-thioguanine and as tioguanine) is a purine analogue that is used in the therapy of acute and chronic myelogenous leukemias. Thioguanine therapy is associated with minor, usually transient and asymptomatic elevations in serum aminotransferase levels and has also been linked to rare instances of cholestatic acute liver injury and to chronic liver injury, resulting in portal hypertension due to nodular regenerative hyperplasia. Thioguanine is a natural product found in Paris polyphylla var. chinensis and Pseudomonas with data available. Thioguanine Anhydrous is the anhydrous salt form of thioguanine, a synthetic guanosine analogue antimetabolite, with antineoplastic activity. Thioguanine is phosphorylated by hypoxanthine-guanine phosphoribosyltransferase to 6-thioguanylic acid (TGMP) and upon conversion to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP), this agent is incorporated into DNA and RNA, resulting in inhibition of DNA and RNA synthesis and cell death. This agent also inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase, thereby inhibiting purine ribonulceotide synthesis. Thioguanine is a synthetic guanosine analogue antimetabolite. Phosphorylated by hypoxanthine-guanine phosphoribosyltransferase, thioguanine incorporates into DNA and RNA, resulting in inhibition of DNA and RNA syntheses and cell death. This agent also inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase, thereby inhibiting purine synthesis. (NCI04) Thioguanine can cause developmental toxicity according to state or federal government labeling requirements.